molecular formula C10H9ClO2 B3038852 3-(3-Chlorophenyl)but-2-enoic acid CAS No. 91552-07-7

3-(3-Chlorophenyl)but-2-enoic acid

Cat. No.: B3038852
CAS No.: 91552-07-7
M. Wt: 196.63 g/mol
InChI Key: AXCCQHVRLZOUFS-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)but-2-enoic acid is a chlorinated derivative of but-2-enoic acid, characterized by a phenyl ring substituted with a chlorine atom at the meta (3rd) position. Chlorine, as an electron-withdrawing group, enhances the acidity of the carboxylic acid moiety compared to non-halogenated analogs .

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCQHVRLZOUFS-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: 3-(3-Chlorophenyl)but-2-enoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It is also employed in the development of new bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also utilized in the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Data
This compound* Cl (3-position) C₁₀H₉ClO₂ 196.63 Inferred higher acidity due to meta-Cl
(E)-3-(4-Chlorophenyl)but-2-enoic acid Cl (4-position) C₁₀H₉ClO₂ 196.63 IR: 1685 cm⁻¹ (C=O); ¹H-NMR: δ 7.35–7.25 (m, 4H, Ar-H)
3-(4-Methoxyphenyl)but-2-enoic acid OMe (4-position) C₁₁H₁₂O₃ 192.21 Lower acidity (electron-donating OMe); used in heterocycle synthesis
3-(2-Fluorophenyl)but-2-enoic acid F (2-position) C₁₀H₉FO₂ 180.18 Requires strict safety protocols (skin/eye irritant)
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid CF₃ (2-position) C₁₁H₉F₃O₂ 230.19 Enhanced lipophilicity; R&D applications

*Note: Data for this compound is inferred from analogs.

Substituent Position and Electronic Effects

  • Chlorine Position : The para-chloro isomer (4-position) exhibits distinct spectral properties compared to the meta (3-position) isomer. For example, the para-substituted compound shows aromatic proton signals at δ 7.35–7.25 ppm in ¹H-NMR, whereas the meta isomer would likely display a different splitting pattern due to symmetry differences .
  • Electron-Withdrawing vs. Donating Groups : The 4-methoxy derivative (electron-donating) has reduced acidity (pKa ~4.5–5.0) compared to chlorinated analogs (pKa ~2.5–3.0), influencing solubility and reactivity in nucleophilic reactions .

Biological Activity

3-(3-Chlorophenyl)but-2-enoic acid, also known as a derivative of cinnamic acid, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on specific biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9ClO2
  • CAS Number : 7394-51-6

The presence of the chlorophenyl group contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes and interact with cellular targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. Key mechanisms include:

  • Enzyme Inhibition : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : The compound has also been reported to possess antioxidant properties, helping to mitigate oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases.

In Vitro Studies

Several in vitro studies have demonstrated the biological effects of this compound:

  • Antimicrobial Activity : In a study assessing the antimicrobial properties, the compound showed effectiveness against a range of bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Research has highlighted its ability to reduce inflammation markers in cell cultures, suggesting its role as a potential anti-inflammatory agent.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Cancer Research : A notable study explored the compound's effects on cancer cell lines. It was found to induce apoptosis (programmed cell death) in specific cancer types, indicating its potential as an anticancer agent.
  • Diabetes Management : Another study focused on its role in glucose metabolism. The compound demonstrated the ability to enhance insulin sensitivity in diabetic models, suggesting a potential application in diabetes management.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityEffect ObservedReference
Enzyme InhibitionInhibits COX enzymes
Antimicrobial ActivityEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers
Induction of ApoptosisInduces apoptosis in cancer cell lines
Enhanced Insulin SensitivityImproves glucose metabolism in diabetic models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)but-2-enoic acid
Reactant of Route 2
3-(3-Chlorophenyl)but-2-enoic acid

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